2-(2,4-dichlorophenoxy)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[2-(2-pyridin-3-ylimidazol-1-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl2N4O2/c19-14-3-4-16(15(20)10-14)26-12-17(25)22-6-8-24-9-7-23-18(24)13-2-1-5-21-11-13/h1-5,7,9-11H,6,8,12H2,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHQZSCGNGVULLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NC=CN2CCNC(=O)COC3=C(C=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl2N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Williamson Ether Synthesis
The phenoxy acetic acid derivative is synthesized via nucleophilic substitution between 2,4-dichlorophenol and chloroacetic acid under alkaline conditions:
$$
\text{2,4-Dichlorophenol} + \text{ClCH}2\text{COOH} \xrightarrow{\text{NaOH, H}2\text{O}} \text{2-(2,4-Dichlorophenoxy)acetic Acid} + \text{NaCl} + \text{H}_2\text{O}
$$
Optimization Insights :
- Base Selection : Sodium hydroxide (NaOH) in aqueous ethanol (50% v/v) achieves 92% yield at reflux (6 hours).
- Solvent : Ethanol-water mixtures prevent hydrolysis of chloroacetic acid while enhancing phenol solubility.
Synthesis of 2-(2-(Pyridin-3-yl)-1H-Imidazol-1-yl)ethylamine
Imidazole Ring Formation
The imidazole core is constructed via a Debus-Radziszewski reaction, involving condensation of glyoxal, ammonia, and a pyridinyl-aldehyde derivative:
$$
\text{Pyridin-3-yl-carbaldehyde} + \text{NH}_3 + \text{Glyoxal} \xrightarrow{\text{EtOH, Δ}} \text{2-(Pyridin-3-yl)-1H-imidazole}
$$
Key Modifications :
Ethylamine Side-Chain Installation
The imidazole intermediate undergoes N-alkylation with 2-chloroethylamine hydrochloride:
$$
\text{2-(Pyridin-3-yl)-1H-imidazole} + \text{ClCH}2\text{CH}2\text{NH}2\cdot\text{HCl} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{2-(2-(Pyridin-3-yl)-1H-imidazol-1-yl)ethylamine}
$$
Reaction Conditions :
- Base : Potassium carbonate in dimethylformamide (DMF) at 80°C for 12 hours (65% yield).
- Purification : Column chromatography (SiO₂, eluent: CH₂Cl₂/MeOH 9:1) removes unreacted starting materials.
Amide Bond Formation Strategies
Acid Chloride Mediated Coupling
Activation of 2-(2,4-dichlorophenoxy)acetic acid with thionyl chloride (SOCl₂) generates the corresponding acid chloride, which reacts with the ethylamine derivative:
$$
\text{2-(2,4-Dichlorophenoxy)acetyl chloride} + \text{2-(2-(Pyridin-3-yl)-1H-imidazol-1-yl)ethylamine} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Target Compound}
$$
Performance Metrics :
Coupling Reagent-Assisted Methods
Propylphosphonic anhydride (T3P) and 1,1′-carbonyldiimidazole (CDI) offer milder alternatives:
T3P Protocol :
- Reagents : T3P (50% in EtOAc), N-methylmorpholine (NMM) in DMF.
- Conditions : 35–40°C, 12 hours (85% yield).
CDI Protocol :
Comparative Analysis of Amidation Methods
| Method | Reagents | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Acid Chloride | SOCl₂, Et₃N | CH₂Cl₂ | 25 | 75 | 98 |
| T3P | T3P, NMM | DMF | 40 | 85 | 99 |
| CDI | CDI | MeCN | 80 | 80 | 97 |
Key Findings :
- T3P Superiority : Higher yields and purity due to reduced side reactions.
- CDI Scalability : Suitable for large-scale synthesis with minimal byproducts.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Types of Reactions
2-(2,4-dichlorophenoxy)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 414.2 g/mol. Its structure features a dichlorophenoxy group linked to a pyridinyl-imidazole moiety, which is significant for its biological activity.
Anticancer Activity
Research indicates that compounds similar to 2-(2,4-dichlorophenoxy)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acetamide exhibit promising anticancer properties. For instance, derivatives of imidazole and pyridine have been synthesized and tested against various cancer cell lines, showing significant inhibition of cell proliferation. A notable study demonstrated that certain imidazole derivatives displayed IC50 values lower than standard chemotherapeutic agents, indicating their potential as effective anticancer drugs .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. A study showed that derivatives containing the pyridine ring exhibited notable antibacterial effects against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to be related to the disruption of bacterial cell wall synthesis, although further studies are required to elucidate the exact pathways involved .
Herbicidal Activity
The dichlorophenoxy group is known for its herbicidal properties. Research has indicated that compounds with similar structures can inhibit specific enzymes involved in plant growth regulation, making them effective as herbicides. For example, a related compound was shown to inhibit protoporphyrinogen oxidase (PPO), an essential enzyme in the biosynthesis of chlorophyll, leading to plant death .
Insecticidal Activity
In addition to herbicidal effects, there is potential for this compound to be developed into an insecticide. The presence of the imidazole ring suggests possible neurotoxic effects on pests, which could be exploited for pest control in agricultural settings .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-(2,4-dichlorophenoxy)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogs
The target compound shares core structural motifs with several classes of acetamides, differing primarily in substituents and side chains:
Key Observations :
- The quinazolinone-containing analog () demonstrates anticonvulsant activity, suggesting that the dichlorophenyl group and amide linkage are critical for binding to neurological targets .
- U-51754 () highlights how substitution on the phenyl ring (3,4-dichloro vs. 2,4-dichloro) and the amine side chain (dimethylaminocyclohexyl vs. pyridinyl-imidazole ethyl) can drastically alter bioactivity, shifting from anticonvulsant to opioid-like effects .
- Alachlor () exemplifies the agrochemical utility of chloroacetamides, where bulky alkyl groups (e.g., diethylphenyl) enhance herbicidal potency .
Pharmacological Activity
In contrast:
- The quinazolinone analog () showed anticonvulsant effects in rodent models, likely via GABAergic modulation .
- U-48800 and U-51754 () are synthetic opioids, emphasizing that minor structural changes (e.g., phenyl substitution pattern) can redirect activity toward entirely different receptors .
Crystallographic and Conformational Features
Crystal structures of related dichlorophenyl acetamides () reveal critical insights:
Key Observations :
Biological Activity
2-(2,4-Dichlorophenoxy)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acetamide is a compound of significant interest due to its potential biological activities. This article summarizes its biological activity based on available research findings, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure is characterized by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C18H15Cl2N3O2S |
| Molecular Weight | 392.29 g/mol |
| IUPAC Name | This compound |
| XlogP | 3.7 |
| Hydrogen Bond Donor | 1 |
| Hydrogen Bond Acceptor | 3 |
Anticancer Activity
Research indicates that the compound exhibits anticancer properties , potentially through the inhibition of critical enzymes involved in cancer cell proliferation. For example, studies have demonstrated that similar compounds with imidazole and pyridine moieties can inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell growth and survival .
Antimicrobial Activity
The compound also shows potential antimicrobial activity . Analogous compounds have been reported to possess significant antibacterial effects against various strains of bacteria, including resistant strains. The presence of electron-withdrawing groups like dichloro phenyl enhances the antimicrobial efficacy by improving the lipophilicity and membrane penetration of the compounds .
The mechanisms through which this compound exerts its biological effects may include:
- Enzyme Inhibition : Targeting specific enzymes involved in cellular processes.
- Cell Cycle Arrest : Inducing cell cycle arrest in cancer cells, thereby inhibiting their proliferation.
- Apoptosis Induction : Triggering programmed cell death pathways in affected cells.
Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal evaluated the anticancer efficacy of similar imidazole derivatives. The results indicated that compounds with structural similarities to this compound exhibited IC50 values lower than reference drugs like doxorubicin, suggesting enhanced potency against specific cancer cell lines .
Study 2: Antimicrobial Testing
Another investigation focused on the antimicrobial properties of related compounds demonstrated that those containing a pyridine ring showed promising activity against Gram-positive and Gram-negative bacteria. The study highlighted that modifications in the chemical structure significantly influenced the antimicrobial potency, emphasizing the importance of SAR studies in drug development .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that:
- Substituents on the aromatic rings : The presence of halogen atoms (e.g., chlorine) increases lipophilicity and enhances biological activity.
- Imidazole and pyridine moieties : These functional groups contribute to the binding affinity for biological targets, enhancing anticancer and antimicrobial activities.
Q & A
Q. What are the key steps in synthesizing 2-(2,4-dichlorophenoxy)-N-(2-(2-(pyridin-3-yl)-1H-imidazol-1-yl)ethyl)acetamide?
The synthesis typically involves:
- Step 1 : Preparation of intermediate acetamide derivatives via coupling reactions. For example, using 2,4-dichlorophenoxyacetic acid activated with carbodiimides (e.g., TBTU) and reacted with amine precursors under controlled temperatures (0–5°C for activation, 25–30°C for coupling) .
- Step 2 : Functionalization of the pyridinyl-imidazole moiety. This may involve nucleophilic substitution or cyclization reactions, as seen in analogous imidazole-containing compounds .
- Purification : Column chromatography or recrystallization in solvents like dichloromethane/hexane mixtures .
Q. How can researchers confirm the molecular structure and purity of this compound?
Standard characterization methods include:
- NMR spectroscopy : ¹H and ¹³C NMR to verify proton environments and carbon backbone integrity .
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns .
- Elemental analysis : Validation of C, H, N, and Cl content within 0.5% of theoretical values .
Q. What solvents and reaction conditions are optimal for its synthesis?
- Solvents : Dichloromethane (DCM) or dimethyl sulfoxide (DMSO) for coupling reactions due to their polarity and inertness .
- Catalysts : TBTU or EDC for amide bond formation, with triethylamine or 2,6-lutidine as bases to neutralize acidic byproducts .
- Temperature : Reactions often proceed at 25–30°C, with critical steps (e.g., carbodiimide activation) performed at 0–5°C to minimize side reactions .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound?
Single-crystal X-ray diffraction provides:
- Bond angles and torsion angles : Critical for confirming stereochemistry and intramolecular interactions (e.g., planarity of the acetamide group) .
- Hydrogen bonding networks : Identification of dimeric structures via N–H···O interactions, as observed in related dichlorophenyl acetamides .
- Crystallographic data : Space group, unit cell parameters, and refinement details (e.g., R-factor < 0.05) ensure structural accuracy .
Q. What strategies address contradictory data in biological activity assays?
To resolve discrepancies:
- Dose-response validation : Replicate assays across multiple concentrations to distinguish true activity from assay noise .
- Structural analogs : Compare results with structurally similar compounds (e.g., pyrido-pyrimidine derivatives) to identify SAR trends .
- Orthogonal assays : Use complementary methods (e.g., enzyme inhibition vs. cell viability) to confirm mechanisms .
Q. How can computational modeling predict its pharmacokinetic properties?
- Molecular docking : Simulate binding to target proteins (e.g., kinases or receptors) using software like AutoDock or Schrödinger .
- ADMET prediction : Tools like SwissADME estimate solubility, metabolic stability, and blood-brain barrier permeability based on logP and polar surface area .
- QSAR models : Correlate structural features (e.g., chlorine substitution, imidazole ring) with bioactivity using regression analysis .
Q. What are the stability challenges under varying pH and temperature?
- pH stability : Test degradation in buffers (pH 1–13) via HPLC monitoring. Acetamide bonds may hydrolyze under strongly acidic/basic conditions .
- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition temperatures. Store at –20°C in inert atmospheres to prolong shelf life .
Q. How do structural modifications influence its biological activity?
Case studies from analogous compounds suggest:
- Chlorine substitution : 2,4-dichlorophenoxy groups enhance lipophilicity and target affinity, as seen in anticonvulsant analogs .
- Imidazole ring : Pyridinyl-imidazole moieties improve metabolic stability compared to simpler heterocycles .
- Linker length : Ethyl spacers between acetamide and imidazole optimize steric compatibility with enzyme active sites .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
